N-(4-methylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide
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Overview
Description
N-(4-methylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide is a complex organic compound known for its diverse applications in scientific research. This compound features a piperazine ring substituted with a sulfonyl group and a phenylethenyl moiety, making it a subject of interest in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide typically involves multiple steps:
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Formation of the Piperazine Derivative: : The initial step often involves the reaction of piperazine with a sulfonyl chloride derivative to introduce the sulfonyl group. This reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
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Introduction of the Phenylethenyl Group:
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Acetylation: : Finally, the acetylation of the piperazine nitrogen is achieved using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the phenylethenyl moiety, leading to the formation of epoxides or diols.
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Reduction: : Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol under appropriate conditions.
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Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide for dihydroxylation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reducing the sulfonyl group.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Epoxides and Diols: From oxidation reactions.
Sulfides and Thiols: From reduction reactions.
Halogenated or Nitrated Derivatives: From substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, N-(4-methylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide is studied for its potential as a pharmacological agent. Its interactions with biological targets can provide insights into new therapeutic approaches for various diseases.
Medicine
The compound is investigated for its potential medicinal properties, including its ability to modulate biological pathways involved in inflammation, cancer, and neurological disorders. It serves as a lead compound in drug discovery programs aiming to develop new treatments.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties. It also finds applications in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and the phenylethenyl moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The compound may influence signaling pathways related to cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylphenyl)-2-[4-(phenylsulfonyl)piperazin-1-yl]acetamide: Lacks the phenylethenyl group, which may result in different biological activity.
N-(4-methylphenyl)-2-[4-(methylsulfonyl)piperazin-1-yl]acetamide: Contains a methylsulfonyl group instead of the phenylethenyl group, affecting its chemical reactivity and applications.
N-(4-methylphenyl)-2-[4-(ethylsulfonyl)piperazin-1-yl]acetamide: Similar structure but with an ethylsulfonyl group, leading to variations in its physical and chemical properties.
Uniqueness
N-(4-methylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide is unique due to the presence of the phenylethenyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
N-(4-methylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-18-7-9-20(10-8-18)22-21(25)17-23-12-14-24(15-13-23)28(26,27)16-11-19-5-3-2-4-6-19/h2-11,16H,12-15,17H2,1H3,(H,22,25)/b16-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQLLRUJBHSSRT-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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